Amesergide

Catalog No.
S518379
CAS No.
121588-75-8
M.F
C25H35N3O
M. Wt
393.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amesergide

CAS Number

121588-75-8

Product Name

Amesergide

IUPAC Name

(6aR,9R,10aR)-N-cyclohexyl-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxamide

Molecular Formula

C25H35N3O

Molecular Weight

393.6 g/mol

InChI

InChI=1S/C25H35N3O/c1-16(2)28-15-17-13-23-21(20-10-7-11-22(28)24(17)20)12-18(14-27(23)3)25(29)26-19-8-5-4-6-9-19/h7,10-11,15-16,18-19,21,23H,4-6,8-9,12-14H2,1-3H3,(H,26,29)/t18-,21-,23-/m1/s1

InChI Key

KEMOOQHMCGCZKH-JMUQELJHSA-N

SMILES

CC(C)N1C=C2CC3C(CC(CN3C)C(=O)NC4CCCCC4)C5=C2C1=CC=C5

solubility

Soluble in DMSO

Synonyms

amesergide, LY 237733, LY-237733, LY237733

Canonical SMILES

CC(C)N1C=C2CC3C(CC(CN3C)C(=O)NC4CCCCC4)C5=C2C1=CC=C5

Isomeric SMILES

CC(C)N1C=C2C[C@@H]3[C@H](C[C@H](CN3C)C(=O)NC4CCCCC4)C5=C2C1=CC=C5

The exact mass of the compound Amesergide is 393.278 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Ergot Alkaloids - Ergolines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Amesergide (LY-237733) is an ergoline-derived, highly potent and selective serotonin 5-HT2A/2C receptor antagonist. In pharmacological and neurochemical research, it serves as a critical baseline material for isolating serotonergic pathways from complex monoaminergic networks. Unlike many earlier-generation ergoline derivatives, Amesergide is structurally optimized via an N(1)-isopropyl substitution, which tightly governs its receptor binding orientation and species-specific affinity [1]. Its primary utility in procurement lies in its clean off-target profile, its well-characterized active metabolite (4-hydroxyamesergide) that ensures prolonged in vivo activity, and its definitive role as a 5-HT2B antagonist, making it a superior choice for long-term vascular and behavioral assays where off-target agonism or short half-lives would confound data reproducibility [2].

Substituting Amesergide with closely related ergolines like methysergide or broad-spectrum antagonists like ketanserin introduces severe experimental artifacts that compromise assay reproducibility. Methysergide and its active metabolites exhibit partial agonist activity at the 5-HT2B receptor, triggering fibrotic pathways and valvulopathy in chronic in vivo models, whereas Amesergide acts as a strict 5-HT2B antagonist, preventing these confounding morphological changes [1]. Furthermore, substituting with standard non-ergoline antagonists such as ketanserin or ritanserin compromises selectivity, as these agents carry significant cross-reactivity with α-adrenergic, dopaminergic, and histaminergic receptors. For procurement driven by assay purity and workflow efficiency, utilizing Amesergide prevents the need for complex multi-drug masking strategies to isolate 5-HT2-specific responses [2].

High-Purity Assay Reproducibility via Strict Receptor Selectivity

While standard 5-HT2 antagonists like ketanserin and ritanserin are widely used, they exhibit problematic promiscuity across monoamine receptors. Amesergide matches the 5-HT2 binding affinity of these benchmarks but differentiates itself by maintaining low to negligible affinity for α-adrenergic, β-adrenergic, dopaminergic, and histaminergic receptors [1]. This strict serotonergic fidelity eliminates the off-target noise typically seen in complex neuropharmacological assays.

Evidence DimensionOff-target receptor affinity (Adrenergic, Dopaminergic, Histaminergic)
Target Compound DataLow to negligible binding affinity
Comparator Or BaselineKetanserin / Ritanserin (High cross-reactivity)
Quantified DifferenceNear-zero interference at non-serotonergic sites compared to significant off-target binding for comparators
ConditionsIn vitro receptor binding panels

Procuring Amesergide ensures high-purity, reproducible serotonergic assay workflows by eliminating the need for complex multi-drug masking strategies to block adrenergic or dopaminergic interference.

Avoidance of 5-HT2B-Mediated Fibrotic Artifacts in In Vivo Models

The structural analog methysergide is a notorious partial agonist at the 5-HT2B receptor, a mechanism directly linked to the induction of cardiac and pulmonary fibrosis in chronic studies. In stark contrast, Amesergide functions as a definitive 5-HT2B receptor antagonist [1]. This fundamental functional divergence means Amesergide can be utilized in long-term in vivo cardiovascular and behavioral models without triggering the fibrotic morphological changes that confound methysergide-based data [2].

Evidence Dimension5-HT2B Receptor Functional Activity
Target Compound DataPure antagonist
Comparator Or BaselineMethysergide (Partial agonist)
Quantified DifferenceComplete absence of 5-HT2B agonist-induced fibrotic signaling
ConditionsChronic in vivo cardiovascular profiling

Amesergide is the mandatory choice for long-term in vivo studies where 5-HT2B agonism and subsequent tissue fibrosis would ruin the biological model.

Streamlined In Vivo Workflows via Sustained Metabolite Potency

A major limitation of many short-acting serotonergic probes is the rapid drop-off in receptor blockade. Amesergide overcomes this through its primary in vivo metabolite, 4-hydroxyamesergide. After administration, this metabolite not only matches the parent compound's 5-HT2 antagonist affinity but is approximately 3-fold more potent than Amesergide at inhibiting 5-HT-induced pressor responses (Amesergide inhibits at 0.01-0.1 mg/kg i.v.) [1]. This metabolic conversion ensures a significantly extended duration of action in whole-animal models [2].

Evidence DimensionInhibition of 5-HT-induced pressor response (In vivo potency)
Target Compound Data4-hydroxyamesergide metabolite is ~3-fold more potent than parent
Comparator Or BaselineAmesergide parent compound (0.01-0.1 mg/kg i.v. inhibition)
Quantified Difference300% increase in pressor inhibition potency via metabolic conversion
ConditionsIntravenous administration in rat pressor response assays

Buyers conducting prolonged in vivo physiological monitoring should select Amesergide to leverage its active metabolite for sustained, stable receptor blockade, streamlining workflows by eliminating the need for frequent redosing.

Species-Specific Binding Dictated by N(1)-Alkyl Substitution

The N(1)-isopropyl substitution on Amesergide creates a distinct steric profile that heavily influences species-specific receptor binding. When compared to non-alkylated ergolines, Amesergide exhibits significantly lower affinity for monkey 5-HT2 receptors relative to rat 5-HT2 receptors [1]. This divergence highlights a critical orientation difference in the binding pocket between species, making Amesergide highly optimized for rodent-based neuropharmacological models while serving as a negative or low-affinity probe in specific primate assays.

Evidence Dimension5-HT2 receptor binding affinity across species
Target Compound DataHigh affinity in rats, significantly lower affinity in monkeys
Comparator Or BaselineNon-alkylated ergolines (similar affinity across species)
Quantified DifferenceSignificant reduction in primate vs. rodent binding affinity
ConditionsAgonist/antagonist-labeled 5-HT2 receptor cortical homogenate assays

Procurement for translational research must account for this species divergence, making Amesergide specifically ideal for rat models but necessitating caution for primate studies.

Long-Term In Vivo Cardiovascular and Neurobehavioral Assays

Because Amesergide lacks the 5-HT2B partial agonist activity of methysergide, it is the premier choice for chronic dosing studies where researchers must avoid drug-induced cardiac or pulmonary fibrosis [1].

High-Purity Serotonergic Pathway Isolation

Due to its negligible affinity for dopaminergic, histaminergic, and adrenergic receptors, Amesergide is highly recommended for complex neuropharmacological screening where cross-receptor noise from agents like ketanserin would invalidate results [2].

Sustained Vascular Smooth Muscle Profiling

Leveraging the 3-fold higher potency of its 4-hydroxyamesergide metabolite, Amesergide is perfectly suited for prolonged vascular pressor response assays, providing extended 5-HT2 blockade without the need for continuous infusion [3].

Rodent-Specific 5-HT2 Binding Models

Given its N(1)-isopropyl-driven high affinity for rat 5-HT2 receptors over primate variants, Amesergide serves as an excellent species-selective probe for rodent cortical homogenate studies and behavioral pharmacology [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

393.278012748 g/mol

Monoisotopic Mass

393.278012748 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

EJL329H95R

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Serotonin
HTR2C [HSA:3358] [KO:K04157]

Other CAS

121588-75-8

Wikipedia

Amesergide

Dates

Last modified: 02-18-2024
1: Vlassenko A, Sheline YI, Fischer K, Mintun MA. Cerebral perfusion response to successful treatment of depression with different serotoninergic agents. J Neuropsychiatry Clin Neurosci. 2004 Summer;16(3):360-3. PubMed PMID: 15377745.
2: O'Neill MF, Hicks CA, Shaw G, Parameswaran T, Cardwell GP, O'Neill MJ. Effects of 5-hydroxytryptamine2 receptor antagonism on the behavioral activation and immediate early gene expression induced by dizocilpine. J Pharmacol Exp Ther. 1998 Dec;287(3):839-46. PubMed PMID: 9864262.
3: Black KJ, Sheline YI. Personality disorder scores improve with effective pharmacotherapy of depression. J Affect Disord. 1997 Mar;43(1):11-8. PubMed PMID: 9127826.
4: Coccaro EF, Kavoussi RJ, Oakes M, Cooper TB, Hauger R. 5-HT2a/2c receptor blockade by amesergide fully attenuates prolactin response to d-fenfluramine challenge in physically healthy human subjects. Psychopharmacology (Berl). 1996 Jul;126(1):24-30. PubMed PMID: 8853213.
5: Cushing DJ, Zgombick JM, Nelson DL, Cohen ML. LY215840, a high-affinity 5-HT7 receptor ligand, blocks serotonin-induced relaxation in canine coronary artery. J Pharmacol Exp Ther. 1996 Jun;277(3):1560-6. PubMed PMID: 8667223.
6: Chien AJ, Dunner DL. The Tridimensional Personality Questionnaire in depression: state versus trait issues. J Psychiatr Res. 1996 Jan-Feb;30(1):21-7. PubMed PMID: 8736463.
7: Kelich SL, Meade PL 2nd, Seyler DE. Developmental toxicity of amesergide administered by gavage to CD rats and New Zealand white rabbits. Fundam Appl Toxicol. 1995 Sep;27(2):247-51. PubMed PMID: 8529820.
8: Baumann P, Hatzinger M, Hemmeter U, Seifritz E, Eap CB, Holsboer E. Influence of amesergide treatment on the dextromethorphan test. Br J Clin Pharmacol. 1994 Aug;38(2):151-2. PubMed PMID: 7981017; PubMed Central PMCID: PMC1364862.
9: Cohen ML, Kurz KD, Fuller RW, Calligaro DO. Comparative 5-HT2-receptor antagonist activity of amesergide and its active metabolite 4-hydroxyamesergide in rats and rabbits. J Pharm Pharmacol. 1994 Mar;46(3):226-9. PubMed PMID: 8027933.
10: Bertschy G, Vandel S, Baumann P. Rhabdomyolysis after moderate alcohol abuse and physical training during amesergide treatment. Therapie. 1994 Mar-Apr;49(2):151-2. PubMed PMID: 7817348.
11: Seyler DE, Cohen IR, Sauter S. Effects of the serotonin antagonist amesergide on reproduction in female rats. Reprod Toxicol. 1993 Nov-Dec;7(6):607-12. PubMed PMID: 8118111.
12: Martinelli MJ, Bloomquist W, Peterson BC, Cohen ML. Amesergide and structurally related nor-D-ergolines: 5HT2 receptor interactions in the rat. J Med Chem. 1993 Sep 3;36(18):2671-5. PubMed PMID: 8410979.
13: Johnson MP, Audia JE, Nissen JS, Nelson DL. N(1)-substituted ergolines and tryptamines show species differences for the agonist-labeled 5-HT2 receptor. Eur J Pharmacol. 1993 Aug 3;239(1-3):111-8. PubMed PMID: 8223886.
14: Foreman MM, Fuller RW, Nelson DL, Calligaro DO, Kurz KD, Misner JW, Garbrecht WL, Parli CJ. Preclinical studies on LY237733, a potent and selective serotonergic antagonist. J Pharmacol Exp Ther. 1992 Jan;260(1):51-7. PubMed PMID: 1731051.
15: McBride PA, Mann JJ, Nimchinsky E, Cohen ML. Inhibition of serotonin-amplified human platelet aggregation by ketanserin, ritanserin, and the ergoline 5HT2 receptor antagonists-LY53857, sergolexole, and LY237733. Life Sci. 1990;47(23):2089-95. PubMed PMID: 2125095.

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